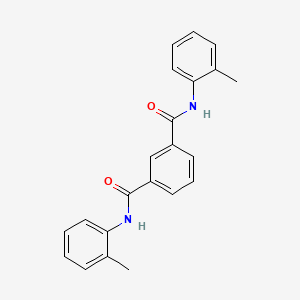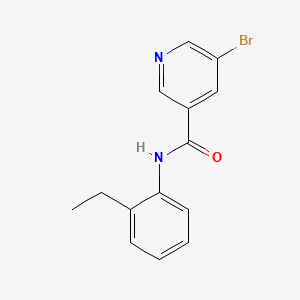![molecular formula C16H17N3O4 B5527319 2-[2-(4-ethoxybenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5527319.png)
2-[2-(4-ethoxybenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions between hydrazine derivatives and aldehydes or ketones. A notable method includes reacting hydrazine with methyl 4-acetamido-2-ethoxybenzoate to obtain specific hydrazine derivatives, which are then condensed with various aldehydes to yield a series of compounds with potential antimicrobial activity (Padaliya, Parsania, & Kalavadia, 2013).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using crystallography and spectroscopic methods, including NMR and IR spectroscopy. For instance, the crystal structures of related compounds have been determined, providing insights into their conformation and the nature of their hydrogen-bonded dimers (Wouters, Norberg, & Guccione, 2002).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming complex structures. A relevant reaction is the cycloaddition of ethyl 2-(benzylidene)hydrazino-1-azaazulene-3-carboxylates with dimethyl acetylenedicarboxylate, leading to novel adducts, demonstrating the reactive versatility of these molecules (Abe & Kakehi, 1993).
科学的研究の応用
Chemical Synthesis and Structural Analysis
The synthesis of complex molecules like 2-[2-(4-ethoxybenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide involves detailed chemical procedures and analyses to understand their structure and potential applications. For example, the synthesis and structural elucidation of related hydrazone derivatives have been widely studied, showcasing the diversity of chemical reactions and analytical techniques employed to understand such compounds. These studies often involve the preparation of various complexes, detailed spectral analysis (including IR, NMR, and X-ray diffraction), and investigation of their chemical properties (Shah, 2016). Additionally, the exploration of new ring systems through the reaction of hydrazine derivatives with other organic compounds highlights the potential for creating novel molecules with unique properties (Hassan, 2000).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer activities of hydrazine derivatives are significant areas of interest in scientific research. The synthesis and biological evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives from hydrazine compounds indicate potential antimicrobial properties (Altalbawy, 2013). Furthermore, compounds synthesized from ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate have been shown to possess significant nonlinear optical (NLO) properties, suggesting potential applications in photonics and photonic devices (Haroon et al., 2019).
Optical Properties for Photonic Applications
The exploration of the third-order nonlinear optical properties of hydrazone derivatives indicates potential for photonic applications, including optical limiting, owing to reverse saturable absorption. This highlights the capability of such compounds to contribute to advancements in photonic devices, further emphasizing the importance of structural analysis and synthesis techniques in developing materials with high nonlinear optical behavior (Nair et al., 2022).
特性
IUPAC Name |
N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-2-22-13-7-5-12(6-8-13)10-18-19-16(21)15(20)17-11-14-4-3-9-23-14/h3-10H,2,11H2,1H3,(H,17,20)(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJLSBZEDLFYMF-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-ethoxybenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)
![4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5527240.png)
![5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)
![1-(2-furoyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperazine](/img/structure/B5527258.png)


![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5527285.png)
![5-cyclohexyl-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5527289.png)
![N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5527294.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5527306.png)
![3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B5527312.png)


![5-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5527325.png)